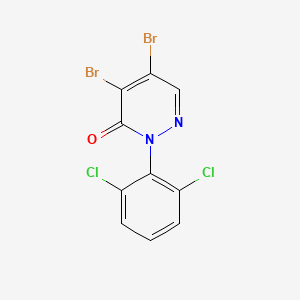![molecular formula C17H25NO3 B12581919 Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate CAS No. 595558-96-6](/img/structure/B12581919.png)
Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a complex structure with a phenyl ring and an imidoyl group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate typically involves the esterification of 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidoyl group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate involves its interaction with specific molecular targets. The imidoyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active moiety that exerts the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4-nitrophenyl)butanoate
- Methyl 4-(4-bromophenyl)butanoate
- Methyl 4-(4-chlorophenyl)butanoate
Uniqueness
Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate is unique due to the presence of the N-hydroxyhexanimidoyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
595558-96-6 |
|---|---|
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
methyl 4-[4-(N-hydroxy-C-pentylcarbonimidoyl)phenyl]butanoate |
InChI |
InChI=1S/C17H25NO3/c1-3-4-5-8-16(18-20)15-12-10-14(11-13-15)7-6-9-17(19)21-2/h10-13,20H,3-9H2,1-2H3 |
Clé InChI |
OSRSPTHGFJQHIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=NO)C1=CC=C(C=C1)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



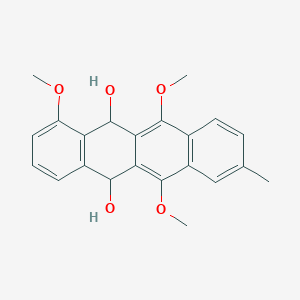
![3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B12581844.png)

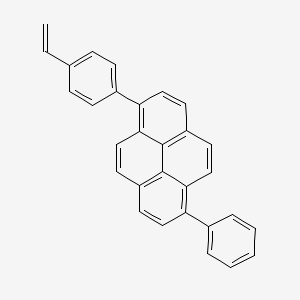


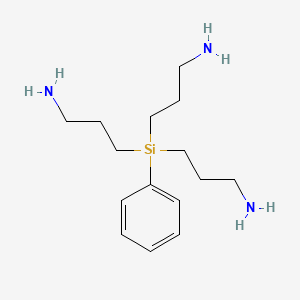
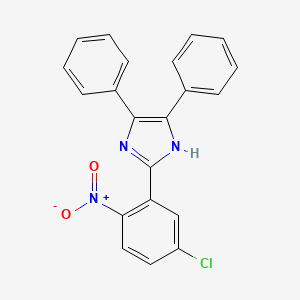
![N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B12581886.png)
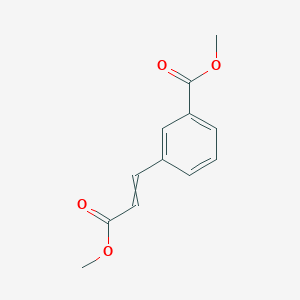
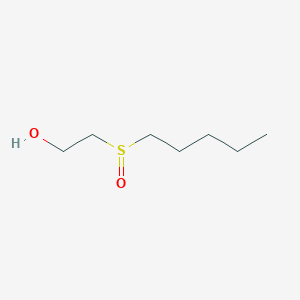
![N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12581923.png)
